![molecular formula C23H28FN5O3 B2838059 7-butyl-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1040656-63-0](/img/structure/B2838059.png)
7-butyl-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Description
The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocycles are common in a wide range of products, including pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolopyrimidines can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction .Scientific Research Applications
- Results : Several derivatives exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, compound 6e showed an IC90 of 40.32 μM. Importantly, these compounds were found to be non-toxic to human cells .
- Compound T6 : Among the synthesized derivatives, T6 demonstrated potent MAO-B inhibition (IC50 = 0.013 µM), making it a potential candidate for neurological disorders .
Anti-Tubercular Activity
Monoamine Oxidase (MAO) Inhibition
Hydromethylation via Protodeboronation
properties
IUPAC Name |
7-butyl-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O3/c1-4-5-10-29-19(15-16-20(29)25(2)23(32)26(3)21(16)30)22(31)28-13-11-27(12-14-28)18-9-7-6-8-17(18)24/h6-9,15H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBWQDYXASXRCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione |
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